(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid
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Overview
Description
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyran ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to produce N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using stoichiometric oxidants or catalytic systems involving copper(II) and air.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: N-substituted pyrroles with various functional groups.
Scientific Research Applications
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-alkoxycarbonyl pyrroles: These compounds have similar structural features but differ in their functional groups and reactivity.
N-sulfonyl pyrroles: These compounds exhibit distinct reactivity compared to N-alkoxycarbonyl pyrroles and are used in different synthetic applications.
Uniqueness
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is unique due to its bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
(4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-2-1-3-12-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m1/s1 |
InChI Key |
GKALJTIARVXLTG-HTRCEHHLSA-N |
Isomeric SMILES |
C1C[C@]2(CNC[C@H]2OC1)C(=O)O |
Canonical SMILES |
C1CC2(CNCC2OC1)C(=O)O |
Origin of Product |
United States |
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